molecular formula C8H8ClFO B8405132 (S)-1-(3-chloro-5-fluoro-phenyl)-ethanol

(S)-1-(3-chloro-5-fluoro-phenyl)-ethanol

Cat. No.: B8405132
M. Wt: 174.60 g/mol
InChI Key: VETMHTUJMCLQPS-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(3-Chloro-5-Fluoro-Phenyl)-Ethanol (CAS No. 1205642-98-3) is a chiral secondary alcohol with a molecular formula of C₈H₈ClFO and a molecular weight of 174.602 g/mol. It features a substituted phenyl ring (3-chloro-5-fluoro) attached to an ethanol moiety, with the stereocenter at the C1 position in the (S)-configuration. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of γ-secretase modulators for Alzheimer’s disease research . Its synthesis typically involves asymmetric reduction or resolution methods, achieving a reported yield of 89.0% under optimized conditions .

Properties

Molecular Formula

C8H8ClFO

Molecular Weight

174.60 g/mol

IUPAC Name

(1S)-1-(3-chloro-5-fluorophenyl)ethanol

InChI

InChI=1S/C8H8ClFO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m0/s1

InChI Key

VETMHTUJMCLQPS-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)Cl)F)O

Canonical SMILES

CC(C1=CC(=CC(=C1)Cl)F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between (S)-1-(3-chloro-5-fluoro-phenyl)-ethanol and analogous compounds:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Substituents on Phenyl Ring Functional Group Key Applications/Properties Reference Yield (if available) Source ID
This compound C₈H₈ClFO 3-Cl, 5-F Secondary alcohol Pharmaceutical intermediate (Alzheimer’s research) 89.0%
(S)-(-)-1-(Pentafluoro-Phenyl)-Ethanol C₈H₅F₅O Pentafluoro Secondary alcohol High electron-withdrawing effects; catalyst in asymmetric synthesis Not reported
6-Chloro-2-(3-Chloro-5-Fluoro-Phenyl)Hexanoic Acid C₁₂H₁₂Cl₂FO₂ 3-Cl, 5-F Carboxylic acid Intermediate in γ-secretase modulators Not reported (similar synthesis route)
(S)-2-Amino-2-(3-Chloro-5-Fluoro-Phenyl)Ethan-1-ol C₈H₉ClFNO 3-Cl, 5-F Amino alcohol Potential bioactive scaffold (CNS targets) Not reported

Key Observations:

Substituent Effects on Reactivity: The 3-chloro-5-fluoro substitution in this compound enhances lipophilicity and metabolic stability compared to non-halogenated analogues, making it suitable for CNS-targeting drug candidates . In contrast, (S)-(-)-1-(pentafluoro-phenyl)-ethanol exhibits extreme electron deficiency due to its five fluorine atoms, which may limit its utility in biological systems but enhances its role in catalytic processes .

Functional Group Impact: The secondary alcohol in this compound is critical for chiral resolution in drug synthesis. The carboxylic acid derivative (6-chloro-2-(3-chloro-5-fluoro-phenyl)hexanoic acid) is more polar, affecting its blood-brain barrier permeability but improving solubility for aqueous-phase reactions .

Synthetic Accessibility: The reported 89.0% yield for this compound suggests superior synthetic efficiency compared to analogues like the pentafluoro derivative, which likely requires harsher fluorination conditions .

Biological Relevance: Both this compound and its hexanoic acid derivative are linked to γ-secretase modulation, but the latter’s extended carbon chain may enhance interactions with hydrophobic enzyme pockets .

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